RGX-104 free Acid

准备方法

合成路线和反应条件

阿贝夸利克龙的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。详细的合成路线和反应条件是专有的,未公开。 它通常涉及有机合成技术,例如在受控条件下进行的亲核取代、氧化和还原反应 .

工业生产方法

阿贝夸利克龙的工业生产可能涉及扩大实验室合成工艺。这包括优化反应条件,使用大型反应器,并确保最终产品的纯度和一致性。 具体的工业方法是专有的,尚未公开 .

化学反应分析

反应类型

阿贝夸利克龙经历了各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团.

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,氢化锂铝)和亲核试剂(例如,氢氧化钠)。 反应通常在受控温度和压力下进行,以确保所需的产物形成 .

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可能产生酮或醛,而还原反应可能产生醇 .

科学研究应用

RGX-104, also known as abequolixron, is a liver-X nuclear hormone receptor (LXR) agonist with potential immunomodulating and antineoplastic activities . It has been investigated for its role in cancer immunotherapy, particularly in modulating the tumor microenvironment and innate immunity .

Scientific Research Applications

Mechanism of Action

RGX-104 selectively targets and binds to LXRbeta, activating LXRbeta-mediated signaling . This activation leads to the transcription of tumor suppressor genes and the downregulation of tumor promoter genes . Specifically, RGX-104 activates the expression of apolipoprotein E (ApoE), a tumor suppressor protein, in tumor cells and certain immune cells .

Immunomodulation and Cancer Immunotherapy

RGX-104 modulates innate immunity by transcriptionally activating the ApoE gene, which results in the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor cells, and endothelial cells within the tumor microenvironment . By reducing MDSCs, RGX-104 helps reverse immune evasion, enhance anti-tumor immune responses, and inhibit tumor cell proliferation .

Preclinical Studies

In vivo studies have demonstrated the efficacy of RGX-104 in suppressing tumor growth across various cancer types . When administered orally to mice with visible tumors at a dosage of 100 mg/kg daily, RGX-104 effectively reduced tumor growth . The combination of RGX-104 with anti-PD-1 antibodies has shown enhanced anti-tumor effects compared to either drug alone . Studies have also shown that RGX-104 reduces both granulocytic and monocytic intra-tumoral MDSC subpopulations .

Clinical Trials

RGX-104 is currently in Phase 1 clinical trials for patients with metastatic solid cancers or lymphomas that have progressed on standard treatments .

Combination Therapy

Combining RGX-104 with photodynamic therapy (PDT) has shown promise in enhancing gasdermin E (GSDME)-dependent pyroptosis, a form of programmed cell death that can stimulate anti-tumor immunity . The combination of RGX-104 and anti-PD-1 antibody was found to be more effective than either drug administered alone .

Case Studies and Research Findings

LXR Activation and Tumor Microenvironment

RGX-104 remodels the tumor microenvironment (TME) through transcriptional activation of ApoE, which regresses myeloid-derived suppressor cells (MDSCs) activity . This creates a more favorable environment for intensifying pyroptosis .

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

LXR activation reduces the abundance of tumoral MDSCs both in vitro and in vivo . Studies showed a significant reduction in both granulocytic (66% reduction) and monocytic (47% reduction) intra-tumoral MDSC subpopulations upon LXR activation . Adoptive transfer studies confirmed that LXR agonism could reduce transferred MDSCs in recipient mice, suggesting enhanced cell death or active killing as the primary mechanism of MDSC reduction .

Effects on T-Cell Response

LXRβ-mediated MDSC depletion leads to an increase in tumor-infiltrating IFN-γ+ TNF-α+ double-positive CD4+ T cells . LXR agonist therapy elicits a tumor-antigen-specific T cell response and a significant expansion of activated tumor-infiltrating gp100-specific CD8+ T cells .

RGX-104 and Intestinal Regeneration

LXR activation regulates intestinal regeneration and tumorigenesis . Studies using RGX-104 in organoid models have shown increased budding, indicating that LXR activation primes the epithelium for increased regenerative growth .

Data Table

作用机制

阿贝夸利克龙通过激活肝脏 X 受体 (LXR) 发挥作用,LXR 反过来激活载脂蛋白 E (APOE) 的表达。这种激活导致抑制肿瘤血管生成,消耗髓系来源的抑制细胞 (MDSC) 和激活细胞毒性 T 淋巴细胞 (CTL)。 这些作用共同增强了抗肿瘤免疫反应 .

相似化合物的比较

类似化合物

奥朋那克利德 (RGX-202): SLC6A8 的口服小分子抑制剂,可诱导结直肠癌细胞凋亡.

阿贝夸利克龙的独特性

阿贝夸利克龙的独特之处在于其作为靶向 APOE 失调的 LXR 激动剂的特定作用机制。 这种独特的机制使其能够通过多种途径调节免疫反应并抑制肿瘤生长,使其成为一种很有前途的癌症治疗药物 .

生物活性

RGX-104 free acid is a synthetic agonist of the Liver X Receptor (LXR), specifically targeting LXRβ. This compound has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy and metabolic regulation. The following sections provide a detailed overview of RGX-104's biological activity, including its mechanisms, preclinical findings, and clinical trial data.

RGX-104 functions primarily through the activation of LXRβ, which plays a crucial role in regulating cholesterol homeostasis and modulating immune responses. The activation of LXRβ leads to:

- Increased Expression of Apolipoprotein E (ApoE) : ApoE is a tumor suppressor protein that has been shown to inhibit tumor growth and metastasis .

- Reduction of Myeloid-Derived Suppressor Cells (MDSCs) : RGX-104 has been demonstrated to decrease the abundance of MDSCs in various tumor models, thereby enhancing anti-tumor immunity .

Preclinical Studies

Multiple studies have investigated the effects of RGX-104 on tumor growth and immune modulation:

- Tumor Growth Suppression : In animal models bearing various types of tumors (lung, melanoma, ovarian, etc.), RGX-104 administration resulted in significant tumor growth suppression. In some cases, complete tumor regressions were observed .

- Immune Response Activation : Flow cytometry analyses indicated that RGX-104 treatment led to a substantial reduction in both granulocytic and monocytic MDSCs, promoting a Th1 immune response characterized by increased CD4+ T cell activation .

Case Study: Combination Therapy

A notable study explored the combination of RGX-104 with anti-PD-1 therapy in a Lewis lung cancer model. The results showed that this combination yielded synergistic anti-tumor activity, highlighting the potential for RGX-104 to enhance existing immunotherapies .

Clinical Trials

RGX-104 is currently being evaluated in clinical settings:

- Phase I Clinical Trials : RGX-104 is being tested as both monotherapy and in combination with docetaxel for patients with advanced solid or hematologic malignancies. Preliminary results indicate a disease control rate (DCR) of 42% for monotherapy and 66% when combined with docetaxel .

Summary of Clinical Findings

| Trial Phase | Treatment Type | Disease Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Adverse Effects |

|---|---|---|---|---|---|

| I | Monotherapy | Advanced malignancies | 22% | 42% | Neutropenia |

| I | Combination | Advanced malignancies | 22% | 66% | Neutropenia |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of RGX-104 free Acid in modulating innate immunity?

this compound is an orally bioavailable small-molecule agonist of liver X receptor (LXR), which transcriptionally activates the ApoE gene. This activation drives immunomodulatory effects by reducing myeloid-derived suppressor cells (MDSCs) and enhancing dendritic cell (DC) activity, thereby promoting T-cell-mediated antitumor responses . LXR activation also induces apoptosis in MDSCs via ApoE signaling, alleviating immunosuppression in tumor microenvironments .

Methodological Insight : To validate this mechanism, researchers should:

- Quantify ApoE mRNA/protein levels (e.g., qPCR, ELISA) in treated vs. untreated models.

- Use flow cytometry to track MDSC populations (PMN-MDSCs and M-MDSCs) in peripheral blood or tumor tissue.

- Assess T-cell activation markers (e.g., IFN-γ, CD8+ cytotoxicity) in co-culture assays .

Q. Which experimental models are most appropriate for studying RGX-104's effects on MDSCs?

Preclinical studies have utilized syngeneic mouse models of lung adenocarcinoma, renal cell carcinoma, and glioblastoma to evaluate RGX-104’s efficacy. These models show robust MDSC depletion and T-cell activation post-treatment . Humanized mice reconstituted with patient-derived xenografts (PDXs) are also valuable for translational studies .

Methodological Insight :

- Use immunocompetent mice (e.g., C57BL/6 for melanoma, BALB/c for breast cancer) to preserve intact immune interactions.

- Monitor MDSC dynamics via serial blood/tissue sampling over treatment duration.

- Validate findings using clinical samples (e.g., peripheral blood from Phase I trial participants) .

Q. How does this compound activate the ApoE pathway, and what are the downstream immunological effects?

RGX-104 binds to LXRβ, inducing conformational changes that promote heterodimerization with retinoid X receptor (RXR). This complex binds to LXR response elements in the ApoE promoter, upregulating its expression. Elevated ApoE triggers apoptosis in MDSCs via lipid metabolic reprogramming and suppresses immunosuppressive cytokines (e.g., IL-10, TGF-β) .

Methodological Insight :

- Perform chromatin immunoprecipitation (ChIP) assays to confirm LXR/RXR binding to ApoE promoters.

- Use lipidomics to profile changes in cholesterol/phospholipid metabolism in MDSCs.

- Evaluate cytokine secretion via multiplex assays (e.g., Luminex) .

Advanced Research Questions

Q. How can researchers address discrepancies in RGX-104's efficacy across different cancer types in preclinical models?

Variability in tumor LXRβ expression, MDSC infiltration levels, and ApoE genetic polymorphisms may explain differential responses. For example, RGX-104 shows stronger efficacy in LXRβ-high tumors (e.g., renal cell carcinoma) compared to LXRβ-low malignancies .

Methodological Insight :

- Stratify models based on LXRβ expression (IHC/Western blot) and MDSC burden (flow cytometry).

- Conduct genomic profiling to identify ApoE allelic variants affecting ligand-receptor binding.

- Use combinatorial approaches (e.g., RGX-104 + epigenetic modulators) to sensitize resistant tumors .

Q. What methodological considerations are critical when combining RGX-104 with checkpoint inhibitors like PD-1 blockers?

Synergy between RGX-104 and PD-1 inhibitors hinges on timing and dosing. Preclinical data suggest administering RGX-104 first to deplete MDSCs, followed by anti-PD-1 to amplify T-cell responses . However, overlapping toxicities (e.g., hyperlipidemia from LXR activation) require careful monitoring.

Methodological Insight :

- Optimize dosing schedules using factorial experimental designs.

- Assess lipid profiles and liver function in dual-therapy cohorts.

- Use single-cell RNA sequencing to map immune cell clonality and exhaustion states post-treatment .

Q. What are the challenges in translating RGX-104's preclinical success in MDSC depletion to clinical settings?

Clinical challenges include:

- Biomarker identification : No consensus exists on optimal MDSC quantification methods (e.g., flow cytometry panels, immunosuppressive function assays).

- Tumor heterogeneity : MDSC subsets (PMN- vs. M-MDSCs) exhibit variable sensitivity to RGX-104 across patients .

- Pharmacodynamics : Transient ApoE upregulation in humans may limit sustained MDSC depletion compared to mice .

Methodological Insight :

属性

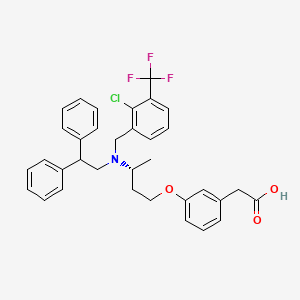

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDYOBXVOTSA-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-54-2 | |

| Record name | SB 742881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abequolixron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABEQUOLIXRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。